molecular formula C8H15N B13553413 3-Cyclopropylcyclopentan-1-amine

3-Cyclopropylcyclopentan-1-amine

Cat. No.: B13553413
M. Wt: 125.21 g/mol
InChI Key: LNCFQTXXKDIVPO-UHFFFAOYSA-N
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Description

3-Cyclopropylcyclopentan-1-amine is an organic compound that features a cyclopropyl group attached to a cyclopentane ring, which is further bonded to an amine group. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with unique chemical properties due to their ring structures .

Preparation Methods

The synthesis of 3-Cyclopropylcyclopentan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with cyclopentanone, followed by reductive amination to introduce the amine group. Another method includes the use of cyclopropylamine and cyclopentanone in the presence of a reducing agent such as sodium borohydride . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety .

Chemical Reactions Analysis

3-Cyclopropylcyclopentan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-Cyclopropylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural properties.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Cyclopropylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

3-Cyclopropylcyclopentan-1-amine can be compared with other cycloalkane derivatives, such as:

    Cyclopropylamine: A simpler compound with only a cyclopropyl group attached to an amine.

    Cyclopentylamine: Contains a cyclopentane ring bonded to an amine group.

    Cyclohexylamine: Features a cyclohexane ring attached to an amine group.

The uniqueness of this compound lies in its combination of a cyclopropyl group and a cyclopentane ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

3-cyclopropylcyclopentan-1-amine

InChI

InChI=1S/C8H15N/c9-8-4-3-7(5-8)6-1-2-6/h6-8H,1-5,9H2

InChI Key

LNCFQTXXKDIVPO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CCC(C2)N

Origin of Product

United States

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